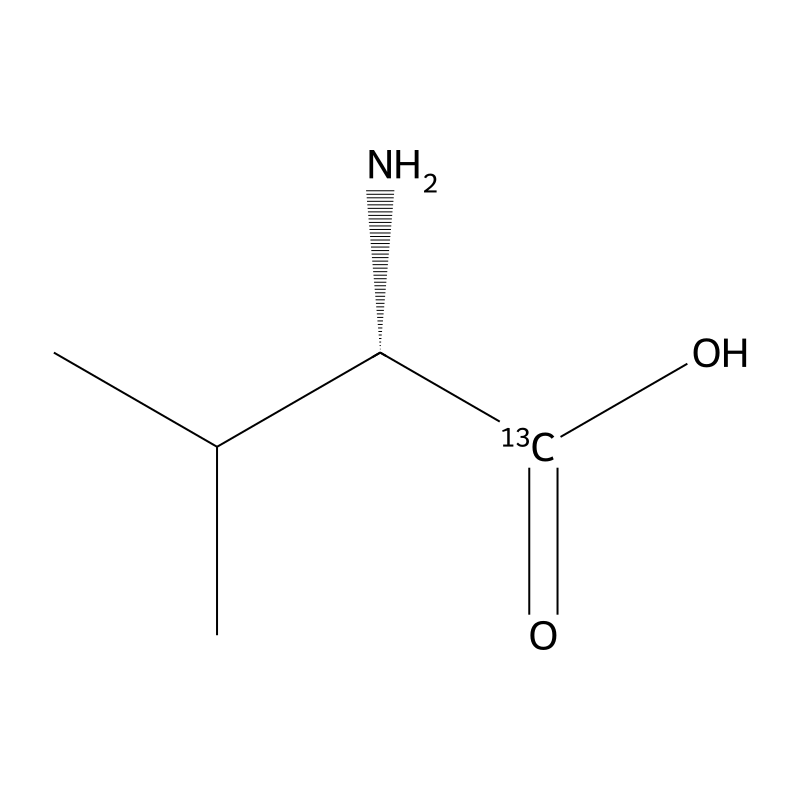

L-Valine-1-13C

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

13C labeled valine biosynthesis pathway

The Core Valine Biosynthesis Pathway

Valine is a branched-chain amino acid (BCAA), and its biosynthesis pathway is entwined with that of isoleucine and leucine [1]. The pathway below is conserved in microorganisms like E. coli and plants, but is absent in mammals, making it a key target for metabolic engineering [2].

The core four-step enzymatic pathway for valine biosynthesis, from pyruvate to L-Valine.

The following table summarizes the key enzymes involved in this pathway.

| Step | Enzyme | EC Number | Function | Key Characteristics |

|---|---|---|---|---|

| 1 | Acetolactate synthase | EC 2.2.1.6 | Condenses two pyruvate molecules to form 2-acetolactate | Often has regulatory (IlvN) and catalytic (IlvB) subunits [2] |

| 2 | Ketol-acid reductoisomerase (KARI) | EC 1.1.1.86 | Converts 2-acetolactate to 2,3-dihydroxy-3-isovalerate | Involves isomerization and NADPH-dependent reduction [2] |

| 3 | Dihydroxy-acid dehydratase | EC 4.2.1.9 | Dehydrates 2,3-dihydroxy-3-isovalerate to 2-oxoisovalerate | [2] |

| 4 | Transaminase (BCAT) | EC 2.6.1.42 | Transaminates 2-oxoisovalerate to form L-valine | Can be performed by native branched-chain aminotransferases (Bcat1/Bcat2) in mammals [2] |

Resurrecting Valine Biosynthesis in Mammalian Cells

A landmark 2022 study successfully engineered a functional valine biosynthesis pathway into Chinese Hamster Ovary (CHO) cells, which naturally require valine in their diet [2]. This demonstrates that mammalian metabolism can be modified to restore this ancient pathway.

The stepwise synthetic genomics approach to introduce the bacterial valine pathway into mammalian cells [2].

The study designed a polycistronic construct (pMTIV) containing four E. coli genes (ilvB, ilvN, ilvC, ilvD) separated by 2A "self-cleaving" peptide sequences, allowing all enzymes to be produced from a single promoter [2]. Key experimental outcomes are summarized below.

| Experimental Aspect | Methodology / Key Finding |

|---|---|

| Pathway Design | Single open reading frame with ilvN, ilvB, ilvC, ilvD genes linked by P2A sequences, driven by an SFFV promoter [2]. |

| Genomic Integration | Stable, single-copy integration into a designated genomic "landing pad" in CHO-K1 cells using the Flp-In system [2]. |

| Phenotypic Validation | Engineered cells showed robust viability and proliferation in valine-free medium, doubling every 3.2 days [2]. |

| Metabolomic Verification | 13C-tracing from 13C-pyruvate confirmed de novo biosynthesis of valine. A build-up of the intermediate 2,3-dihydroxy-3-isovalerate was observed, identifying a potential bottleneck [2]. |

| Transcriptomic Analysis | RNA-seq confirmed transcription of the full synthetic pathway. The transcriptome of valine-prototrophic cells mirrored that of parental cells recovering from valine deprivation [2]. |

| Pathway Optimization | Increasing the dosage of the ilvD gene (dihydroxy-acid dehydratase) improved pathway performance and enabled long-term propagation in valine-free conditions [2]. |

13C-Labeling Strategies for NMR

For NMR studies of proteins, specific 13C-labeling of methyl groups in valine, leucine, and isoleucine (ILV) is a powerful technique, especially for large protein complexes [3]. This is achieved by supplementing the growth medium with selectively 13C-labeled precursors that the host organism (like E. coli) can metabolize into the desired amino acids.

Strategy for producing proteins with selectively 13C-labeled methyl groups using biosynthetic precursors [4] [3].

The table below compares common precursors used for this purpose.

| 13C-Labeled Precursor | Labeling Outcome | Key Advantages & Applications |

|---|---|---|

| α-ketoisovalerate (2-keto-3-(methyl-13C)-butyric acid-4-13C) | Labels both methyl groups in Valine and Leucine [3]. | Reduces spectral crowding. Ideal for collecting long-range distance restraints in solid-state NMR studies of proteins [3]. |

| 2-13C-methyl acetolactate | Enables stereospecific labeling of single methyl groups in Valine and Leucine [4]. | Provides even greater spectral simplification. Can be used in cell-free protein synthesis systems for efficient, scalable production [4]. |

| 3-13C-pyruvate | Serves as a low-cost precursor for labeling methyl groups. Used in advanced cell-free systems (eCell) that maintain active metabolism [4]. | Cost-effective. Produces 13C-HSQC spectra free of one-bond 13C-13C scalar couplings [4]. |

References

- 1. Saccharomyces cerevisiae L-valine biosynthesis [pathway.yeastgenome.org]

- 2. Resurrecting essential amino acid biosynthesis in mammalian cells | eLife [elifesciences.org]

- 3. Specific 13 C labeling of leucine, valine and isoleucine ... [sciencedirect.com]

- 4. Cell-free synthesis of proteins with selectively 13 C-labelled ... [mr.copernicus.org]

stable isotope labeled amino acid basics

Major Quantitative Proteomic Techniques

Stable isotope-labeled amino acids are cornerstone reagents in several powerful quantitative proteomic methods. The following table compares the two primary metabolic labeling approaches.

| Technique | Labeling Method | Isotopes Used | Scope of Application | Key Advantages |

|---|---|---|---|---|

| SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) [1] [2] | Metabolic (in vivo) incorporation into cultured cells. | ¹³C, ¹⁵N, ²H (e.g., Lys-¹³C₆, Arg-¹³C₆) [2] [3] | Cell culture systems (mammalian, bacterial, yeast) [2]. | Simple and accurate; samples mixed early, minimizing errors; no chemical derivatization needed [1] [2] [3]. |

| SILAM (Stable Isotope Labeling of Mammals) [4] [5] | Metabolic (in vivo) incorporation into whole organisms. | ¹⁵N (from enriched spirulina diet) [4] | Whole animal models (e.g., rats, mice) for studying physiology and disease [4]. | Provides a labeled internal standard from tissues for highly accurate in vivo quantitation [4] [5]. |

Experimental Workflow: A SILAC Case Study

SILAC is a simple and accurate approach for expression proteomics. Here is a detailed protocol based on established methods [2] [3]. The workflow for a typical experiment comparing two cellular states is visualized below.

The core SILAC workflow involves metabolic labeling, sample combination, and LC-MS/MS analysis for quantification.

Step-by-Step Protocol

SILAC Medium Preparation:

- Use base culture medium (e.g., DMEM) deficient in the amino acids chosen for labeling (typically Lys and Arg) [2].

- Prepare two media: "Light" (supplemented with normal amino acids) and "Heavy" (supplemented with isotope-labeled forms, e.g., L-lysine-¹³C₆ and L-arginine-¹³C₆) [2] [3].

- Use dialyzed fetal bovine serum to avoid contamination from unlabeled amino acids in the serum [2].

Cell Culture and Labeling:

Experimental Treatment and Sample Processing:

- Treat the "Heavy" cell population as required by the experiment (e.g., stimulate with a growth factor) while keeping "Light" cells as a control [2].

- Harvest cells by scraping or trypsinization, wash with PBS, and lyse using an appropriate lysis buffer containing protease and phosphatase inhibitors [2].

- Combine the "Light" and "Heavy" lysates in a 1:1 protein ratio by weight. This early combination is key to minimizing quantitative errors during subsequent steps [2].

Protein Digestion and Mass Spectrometry Analysis:

- Digest the combined protein mixture with trypsin [2].

- Analyze the resulting peptides using nano-scale liquid chromatography coupled to tandem mass spectrometry (nLC-MS/MS) [2] [3].

- In the MS spectrum, each peptide appears as a pair of peaks with a predictable mass difference. The relative intensity of these "light" and "heavy" peaks provides the quantitative ratio for the protein [1] [4].

Key Applications in Drug Discovery & Development

Stable isotope-labeled amino acids have transformative applications across the pharmaceutical research pipeline.

- Quantitative Proteomics and Signal Transduction: SILAC is powerful for studying dynamic changes in proteomes, such as phosphorylation-dependent signaling pathways. By comparing stimulated and unstimulated cells, researchers can identify and quantify key players in pathways initiated by receptor tyrosine kinases (RTKs) [2].

- Drug Metabolism and Pharmacokinetics (DMPK): Labeled amino acids are used to create internal standards for Mass Spectrometry, enabling highly accurate quantification of drugs and their metabolites in complex biological fluids. This is crucial for understanding a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile [6].

- Structural Biology: Proteins expressed with ¹³C- and/or ¹⁵N-labeled amino acids are essential for Nuclear Magnetic Resonance (NMR) spectroscopy, allowing researchers to determine protein 3D structures and study their dynamics and interactions at atomic resolution [6].

Practical Considerations and Challenges

- Amino Acid Selection: Arginine and lysine are most common because trypsin cleaves at these residues, ensuring every resulting peptide contains a labeled C-terminus [2]. Check for amino acid conversion (e.g., arginine to proline) which can cause quantitative errors [3].

- Safety Profile: Stable isotopes are not radioactive and are generally safe to handle. The primary safety concern is toxicological, not radiological. Toxic effects are only associated with very high levels of deuteration (>15% of body water), far exceeding typical tracer doses used in research [7].

- Labeling Efficiency: Always verify complete incorporation of the heavy amino acids before proceeding with experiments, typically by analyzing a small sample by MS [3].

References

- 1. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Use of Stable Isotope Labeling by Amino Acids in Cell ... [pmc.ncbi.nlm.nih.gov]

- 3. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) | Nature Protocols [nature.com]

- 4. Stable isotope labeling of mammals (SILAM) for in vivo ... [sciencedirect.com]

- 5. Stable isotope labeling in mammals (SILAM) - PubMed - NIH [pubmed.ncbi.nlm.nih.gov]

- 6. Isotope Labeled Amino Acids Synthesis Services [aapep.bocsci.com]

- 7. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

how does carbon-13 labeling work in amino acids

Core Principles and Workflow

At its core, 13C labeling works by replacing the natural 12C carbon in a nutrient (like glucose or an amino acid) with its heavier, non-radioactive isotope, 13C. As cells consume these labeled nutrients, the 13C atoms are incorporated into downstream metabolites through enzymatic reactions. The distribution of these "heavy" atoms in the metabolic network is then tracked using analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy [1] [2].

The following diagram illustrates the general experimental workflow for a 13C labeling study, from cell culture to data interpretation.

General workflow for a 13C labeling experiment.

Detailed Experimental Protocols

Protocol 1: Deep Labeling for Metabolic Profiling

This protocol, adapted from Grankvist et al., is designed for untargeted discovery of metabolic activities in human cells [1].

- Medium Preparation: Create a custom growth medium where fundamental carbon precursors like glucose and all proteinogenic amino acids are fully 13C-labeled. Vitamins, choline, and serum components remain unlabeled (12C).

- Cell Culture and Labeling: Culture cells (e.g., HCT116 colorectal carcinoma cells) in the 13C medium. Maintain for at least 6 population doublings to ensure >98% of cellular biomass is newly synthesized from the labeled precursors.

- Metabolite Extraction:

- LC-HRMS Analysis: Analyze the extract using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

- Data Interpretation:

- Endogenous Metabolite Identification: Metabolites synthesized de novo by the cell will show incorporation of 13C atoms, shifting their mass.

- Pathway Activity: The specific pattern of 13C incorporation (mass isotopomer distribution) reveals which pathways are active. For example, a coenzyme A molecule showed a mosaic pattern of 13C (from labeled amino acids) and 12C (from the unlabeled vitamin B5 precursor), confirming its endogenous synthesis [1].

Protocol 2: Targeted 13C-Glucose Tracing for Glycolytic Flux

This protocol, based on Vengayil et al., is optimized for quantifying fluxes in rapid, high-capacity pathways like glycolysis in yeast [3]. A key challenge is capturing label incorporation before saturation.

- Pulse Labeling:

- Grow cells to the desired phase in a standard medium.

- Rapidly introduce a pulse of medium containing U-13C-glucose (where all 6 carbon atoms are 13C).

- Rapid Quenching and Metabolite Extraction:

- At very short, precise time intervals (e.g., 10 seconds for glycolytic intermediates in yeast), rapidly quench metabolism by injecting the culture into a -40°C quenching buffer (e.g., 60% methanol) to instantly halt all enzymatic activity [3].

- Perform metabolite extraction using a buffer like 75% ethanol.

- LC-MS/MS Analysis: Analyze the extracts using LC-MS/MS to quantify the amount and labeling fraction of intermediates like glucose-6-phosphate, fructose-1,6-bisphosphate, and pyruvate.

- Flux Determination: The rate at which the 13C label appears in each successive intermediate, measured before saturation, directly reflects the glycolytic flux through that step. This allows for quantitative comparison of metabolic rates under different conditions.

Applications in Drug Development and Research

13C labeling provides critical functional data that static abundance measurements cannot, offering powerful applications for life science research and drug development.

| Application Area | Specific Use Case | Relevance |

|---|---|---|

| Target Discovery | Identify metabolic dependencies in cancer cells. | Deep labeling revealed that HCT116 cells do not synthesize cysteine, carnitine, or creatine, highlighting potential metabolic vulnerabilities to target [1]. |

| Mechanism of Action | Understand how metabolic shifts affect disease processes. | Research traces glucose allocation into aberrant membrane glycans in cancer, a process critical for immune recognition and adhesion [2]. |

| Structural Biology | Produce labeled proteins for NMR structure determination. | Synthesized 13C-methyl-labeled amino acids enable analysis of large human proteins produced in mammalian cells, which is essential for structure-based drug design [4]. |

Key Considerations for Experimental Design

- Choice of Tracer: The question you ask determines the tracer. Use U-13C-glucose for broad central carbon metabolism overview. For specific pathways, use 1-13C-glucose or 1,2-13C-glucose to track particular carbon fates [1] [5].

- Isotope Measurement Techniques: LC-MS is widely used for its sensitivity and ability to analyze a broad range of metabolites without derivation [1] [2]. GC-MS is also highly effective, especially for amino acid analysis after protein hydrolysis [6] [5]. NMR is invaluable for obtaining atomic-level positional information of the label, crucial for structural studies and certain flux analyses [4] [7].

- Cell Type and System: Ensure your cell culture system is appropriate. Deep labeling requires cells to proliferate for several generations in the custom medium [1]. For pathway flux analysis, understand the baseline metabolic phenotype of your cells (e.g., Crabtree-positive vs. negative) [3].

References

- 1. Profiling the metabolism of human cells by deep 13C labeling [pmc.ncbi.nlm.nih.gov]

- 2. Metabolomics and 13C labelled glucose tracing to identify ... [nature.com]

- 3. Protocol to quantitatively assess glycolysis and related carbon ... [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 13C-methyl-labeled amino acids and their ... [pubs.rsc.org]

- 5. Analysis of 13 C labeling enrichment in microbial culture ... [sciencedirect.com]

- 6. 13C Isotopic Labeling of Proteinogenic Amino Acids [bio-protocol.org]

- 7. Labeling strategies for 13C-detected aligned-sample solid ... [sciencedirect.com]

valine catabolism pathway in metabolic studies

The Valine Catabolism Pathway

Valine catabolism occurs primarily in the mitochondria and involves a series of steps to transform the amino acid into usable energy and signaling molecules. The following diagram illustrates the core pathway:

The key steps are:

- Transamination: Valine is first converted to α-ketoisovalerate (α-KIV) by the enzyme branched-chain amino acid transaminase (BCAT) [1] [2].

- Oxidative Decarboxylation: The branched-chain keto-acid dehydrogenase (BCKDH) complex then converts α-KIV into isobutyryl-CoA [2]. This is a key regulatory step.

- Dehydrogenation and Hydration: Subsequent steps, catalyzed by various enzymes, transform isobutyryl-CoA into 3-Hydroxyisobutyrate (3-HIB). The enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) is critical for 3-HIB production [3].

- Final Oxidation and Entry into TCA: 3-HIB is further oxidized and converted into succinyl-CoA, which enters the tricarboxylic acid (TCA) cycle for energy production [2]. The ultimate oxidation product is propionyl-coenzyme A (Propionyl-CoA), which also leads to succinyl-CoA [4].

Key Metabolites and Regulatory Enzymes

Intermediate metabolites in valine catabolism are not just passive intermediates; they possess significant bioactivity.

| Metabolite/Enzyme | Biological Function | Research/Clinical Significance |

|---|---|---|

| 3-Hydroxyisobutyrate (3-HIB) | Promotes fatty acid transport into cells and triglyceride synthesis by upregulating transporters like CD36 and FABP3 [3]. | A key signaling molecule linking valine catabolism to lipid metabolism and insulin resistance [3] [5]. |

| Propionyl-CoA | Ultimate oxidation product; precursor for succinyl-CoA [4]. | Enhances platelet activation and thrombosis risk via protein propionylation (e.g., of Tropomodulin-3) [4]. |

| Branched-Chain Amino Acid Transaminase (BCAT) | Catalyzes the first step in BCAA catabolism, producing keto-acids [1] [2]. | A shared enzyme for all BCAAs; its activity influences the flux through the entire pathway. |

| Branched-Chain Keto-Acid Dehydrogenase (BCKDH) Complex | Catalyzes the committed step in BCAA catabolism [2]. | The major regulation point; activity determines the overall rate of BCAA breakdown. |

| 3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH) | Synthesizes 3-HIB, a key signaling metabolite [3]. | Silencing HIBCH reduces triglyceride synthesis, confirming its importance in lipid metabolism [3]. |

Experimental Evidence and Research Models

The following table summarizes key experimental findings and the methodologies used to uncover them.

| Research Focus | Key Experimental Findings | Methodologies & Models Cited |

|---|

| Triglyceride Synthesis | Valine and its metabolite 3-HIB significantly increase triglyceride content, lipid droplet synthesis, and fatty acid transport in porcine intestinal (IPEC-J2) cells [3]. | - Cell Model: IPEC-J2 cells

- Interventions: Valine/3-HIB supplementation; HIBCH gene silencing (RNAi)

- Measurements: TG content, lipid droplets (BODIPY stain), fatty acid composition (GC), protein expression (Western blot for CD36, FABP3, DGAT1) [3]. | | Thrombosis Risk | BCAA catabolism, particularly the valine/α-KIV pathway, promotes platelet activation and arterial thrombosis in mice and humans [4]. | - Models: Human platelets, PP2Cm-deficient mice, CHO cells

- Interventions: BCAA ingestion, propionyl-CoA treatment, TMOD3 mutation

- Measurements: Platelet activity, thrombus formation, protein propionylation (mass spectrometry, immunoblotting) [4]. | | Inflammation & Adipogenesis | Valine supplementation in lean mice enhances hepatic lipid deposition and adipogenesis, and induces gut inflammation [5]. | - Model: KunMing (KM) mice

- Intervention: L-valine in drinking water (0.3%, 0.45% w/v)

- Analyses: Histology (H&E), serum biochemistry, RNA-seq (WAT/BAT), cecal metagenomics & metabolomics [5]. |

Core Experimental Protocol: Investigating Valine-Induced Lipid Synthesis

Based on the study in IPEC-J2 cells [3], a core protocol can be summarized:

- Cell Culture and Treatment: Use IPEC-J2 cells (or other relevant cell line). Culture in appropriate medium and treat with experimental conditions:

- Control group: Base medium.

- Valine group: Base medium supplemented with a specific concentration of L-valine (e.g., 0.9 mM).

- 3-HIB group: Base medium supplemented with 3-HIB.

- HIBCH-KD group: Cells with HIBCH gene silenced via siRNA/shRNA, with or without valine supplementation.

- Triglyceride and Lipid Droplet Measurement:

- Extract cellular lipids and quantify triglyceride content using a commercial assay kit.

- Visualize neutral lipids by staining with BODIPY 493/503 and imaging with fluorescence microscopy.

- Fatty Acid Analysis: Extract total lipids and analyze fatty acid composition using gas chromatography (GC).

- Protein Expression Analysis: Analyze the expression of key proteins in fatty acid transport (CD36, FABP3) and triglyceride synthesis (DGAT1) via Western blotting.

- Data Analysis: Compare results between treatment groups to determine the effect of valine and 3-HIB, and the necessity of HIBCH.

Research Implications and Future Directions

The research highlights valine catabolism as a potential target for therapeutic intervention. The diagram below summarizes the major physiological and pathological outcomes linked to this pathway.

Key implications for drug development include:

- Targeting 3-HIB Signaling: Inhibiting the production or action of 3-HIB could be a strategy to manage ectopic lipid accumulation and insulin resistance [3] [5].

- Modulating Platelet Activity: Regulating BCAA catabolism or reducing dietary BCAA intake might serve as a novel therapeutic strategy for preventing thrombosis, especially in metabolic diseases [4].

- Considering the Microbiome: The impact of valine on the gut microbiome and inflammation suggests a broader systemic effect that must be considered in therapeutic strategies [5].

References

- 1. valine leucine and isoleucine biosynthesis Gene Set [maayanlab.cloud]

- 2. The biological functions and metabolic of pathways in swine valine [jasbsci.biomedcentral.com]

- 3. Molecular mechanism of valine and its metabolite in ... [pmc.ncbi.nlm.nih.gov]

- 4. Branched-Chain Amino Acid Catabolism Promotes Thrombosis Risk by... [pubmed.ncbi.nlm.nih.gov]

- 5. Valine induces inflammation and enhanced adipogenesis ... [frontiersin.org]

Comprehensive Application Notes and Protocols for L-Valine-1-13C in Biomolecular NMR Spectroscopy

Introduction to L-Valine-1-13C in NMR Spectroscopy

This compound represents a strategically labeled amino acid that has become indispensable in modern biomolecular nuclear magnetic resonance (NMR) spectroscopy, particularly for studying the structure and dynamics of proteins. The specific incorporation of 13C at the carboxyl carbon (position-1) of valine provides a sensitive probe for investigating protein backbone structure and dynamics while offering favorable relaxation properties that make it especially valuable for NMR studies of high molecular weight systems. The strategic placement of the 13C label at this position enables researchers to overcome many of the traditional limitations associated with NMR studies of large proteins and complexes, where signal overlap and inefficient relaxation often impede detailed structural and dynamic characterization.

The unique branching at the β-carbon of valine's side chain, with its two equivalent methyl groups (prochiral centers), creates distinct challenges and opportunities for NMR spectroscopy. In proteins, valine residues frequently occupy internal positions within hydrophobic cores, making them excellent reporters of protein folding and stability. When specifically labeled with 13C at the carboxyl position, valine provides crucial through-bond and through-space connectivity information that facilitates backbone assignment and structural characterization. The development of specialized labeling schemes focusing on valine, particularly in combination with other isoleucine and leucine residues (the ILV triad), has dramatically advanced NMR capabilities for proteins exceeding 50 kDa, bridging the traditional size gap between solution NMR and other structural biology techniques like X-ray crystallography and cryo-electron microscopy [1] [2].

Biosynthetic Pathways and Labeling Strategies

Biosynthetic Precursors for Selective Labeling

The strategic incorporation of 13C labels into valine and other branched-chain amino acids relies on exploiting bacterial biosynthetic pathways, primarily in Escherichia coli expression systems. The key insight driving modern isotopic labeling strategies is that α-ketoisovaleric acid serves as the direct biosynthetic precursor to both valine and leucine, while α-ketobutyric acid leads specifically to isoleucine. This metabolic pathway knowledge enables researchers to design specific labeling patterns by supplementing expression media with selectively 13C-labeled precursors that are incorporated into proteins during biosynthesis. These precursors are typically added to the growth medium approximately one hour prior to induction of protein expression to ensure efficient uptake and incorporation [1] [3].

The sophisticated application of these precursors allows for various labeling patterns: uniform 13C labeling throughout the entire amino acid, specific labeling at methyl positions, or targeted labeling at the carboxyl position as with this compound. A significant advancement in the field has been the development of perdeuterated backgrounds, where all non-target positions are deuterated, thereby simplifying NMR spectra and reducing relaxation effects. This approach is particularly valuable for large molecular weight proteins, where the reduction in dipole-dipole coupling achieved through perdeuteration extends the coherence lifetime of the remaining 13C labels, enabling the application of NMR to progressively larger systems [1] [2].

Optimized Protocol for High-Yield Labeling

Recent methodological advances have focused on optimizing precursor usage while maintaining high levels of protein expression and labeling efficiency. The protocol developed by Cai et al. demonstrates that comparable protein yields can be achieved from 100 mL cultures using high-cell-density induction as would typically require 1 L cultures with conventional methods. This optimized approach uses three-fold less isotopic precursors than standard protocols, representing significant cost savings given the substantial expense of 13C-labeled compounds. The key modifications include using enriched M9++ medium supplemented with trace amounts of LB to facilitate growth in D2O without significantly compromising deuterium incorporation levels [1].

Table 1: Optimal Precursor Quantities for Methyl Labeling in 100 mL Cultures

| Precursor | Chemical Specification | Quantity (mg/100 mL) |

|---|---|---|

| α-ketoisovaleric acid | 1,2,3,4-13C4; 3,4',4',4'-d4 | 32 mg |

| α-ketobutyric acid | 13C4; 3,3-d2 | 16 mg |

The precise optimization of precursor concentrations is critical for achieving high labeling efficiency while minimizing scrambling to unintended positions. Through systematic titration experiments, researchers have determined that the concentrations shown in Table 1 represent the optimal balance between labeling efficiency and precursor conservation. At these concentrations, saturation of protonated methyl labeling is achieved without significant scrambling to other sites, as confirmed by both mass spectrometry analysis and NMR signal intensities [1].

NMR Spectral Properties and Experimental Applications

Chemical Shift Properties and Spectral Signatures

The strategic value of this compound in NMR spectroscopy derives from its distinct chemical shift properties that facilitate unambiguous identification and assignment. The carboxyl carbon (C1) in L-Valine exhibits a characteristic downfield chemical shift centered approximately at 177.1 ppm in aqueous solution at neutral pH, well separated from other aliphatic carbon resonances. This distinctive chemical shift signature, combined with the unique coupling patterns introduced by specific 13C labeling, enables researchers to selectively detect valine residues even in complex protein spectra with significant signal overlap. The chemical shift of the carboxyl carbon is sensitive to local environment and secondary structure, providing valuable structural information beyond mere residue identification [4].

The branching pattern of valine's side chain creates distinctive NMR properties that can be exploited in specialized experiments. The two methyl groups (C2 and C3) of valine appear as a single resonance in 13C NMR spectra due to their chemical equivalence, typically centered around 19-21 ppm. The methine proton (Hα) resonates at approximately 3.60 ppm, while the methyl protons appear between 0.98-1.03 ppm. These predictable chemical shift ranges facilitate the identification of valine correlations in multidimensional NMR experiments, particularly in 2D [1H,13C]-HSQC spectra where the methyl groups produce characteristic cross-peaks that serve as starting points for side-chain assignment [5] [4].

Table 2: Characteristic NMR Chemical Shifts of this compound

| Nucleus | Position | Chemical Shift (ppm) | Notes |

|---|---|---|---|

| 13C | C1 (Carboxyl) | 177.1 | Referenced to DSS |

| 13C | C2/C3 (Methyl) | 19.4-20.7 | Prochiral centers |

| 1H | Hα | 3.60 | Coupled to carboxyl carbon |

| 1H | Methyl | 0.98-1.03 | Distinctive pattern |

Specialized NMR Experiments for Valine Detection

The unique labeling pattern of this compound enables the application of specialized NMR experiments designed to maximize information content while minimizing acquisition time. A significant development in this area is the SIM-HMCM(CGCBCA)CO experiment, which allows simultaneous correlation of methyl resonances from valine, leucine, and isoleucine residues with backbone carbonyl chemical shifts in a single data set. This experiment provides the convenience of acquiring correlations for all ILV methyl positions simultaneously rather than requiring separate spectra for valine and isoleucine/leucine residues, significantly reducing total instrument time [2].

The SIM-HMCM(CGCBCA)CO experiment represents an "out-and-back" magnetization transfer scheme that capitalizes on the distinct topologies of valine versus isoleucine/leucine side chains. Through careful manipulation of magnetization using selective pulses, the experiment "stores" magnetization terms of valine side chains temporarily to ensure synchronous "read-out" of carbonyl frequencies for all ILV residues. Although this experiment may exhibit slightly reduced sensitivity compared to residue-specific versions, it provides adequate sensitivity for proteins up to approximately 100 kDa and is particularly valuable when instrument time is limited or when surveying multiple samples. The experiment benefits from the Methyl-TROSY principle, maintaining methyl magnetization in a 1H-13C multiple-quantum state during key periods of the pulse sequence to optimize sensitivity and resolution [2].

Figure 1: NMR Experiment Workflow for this compound - This diagram illustrates the sequential steps in specialized NMR experiments like SIM-HMCM(CGCBCA)CO for correlating valine methyl groups with backbone carbonyl carbons.

Experimental Protocols and Methodologies

Protein Expression and Purification Protocol

The following protocol provides a optimized procedure for high-level expression of proteins with specific 13C labeling at valine positions, adapted from the high-cell-density method developed by Cai et al.:

- Day 1: Starter Culture Preparation - Transform BL21(DE3) competent cells with plasmid containing the target gene and plate on LB agar with appropriate antibiotic. Incubate overnight at 37°C.

- Day 2: Preculture Preparation - Pick a single colony and inoculate 10 mL of LB medium with antibiotic. Grow overnight at 37°C with shaking at 220 rpm.

- Day 3: Main Culture - Dilute the preculture 1:100 into 100 mL of M9++ medium (containing 1.9 g/L K2HPO4, 0.5 g/L KH2PO4, 0.9 g/L Na2HPO4, 0.24 g/L K2SO4) prepared in D2O. Supplement with 1.8 g/L d7-glucose as carbon source and 0.5 g/L 15NH4Cl as nitrogen source. Add 100 μL of trace element solution and 0.1 mL of LB/D2O mixture.

- Induction and Labeling - Grow cells at 37°C until OD600 reaches approximately 10. One hour before induction, add 32 mg of α-ketoisovaleric acid (1,2,3,4-13C4; 3,4',4',4'-d4) specifically labeled for valine and leucine incorporation. Induce protein expression with 1 mM IPTG and continue incubation at 25°C for 20 hours.

- Harvest and Purification - Pellet cells by centrifugation at 4,000 × g for 20 minutes. Resuspend in appropriate lysis buffer and disrupt cells by sonication or French press. Purify the target protein using standard chromatographic methods appropriate for the specific protein tag (e.g., Ni-NTA affinity chromatography for His-tagged proteins) [1].

This protocol typically yields comparable protein quantities to conventional 1 L cultures while using approximately three-fold less isotopic precursor, representing significant cost savings. The high-cell-density approach combined with precise timing of precursor addition ensures optimal incorporation efficiency while minimizing metabolic scrambling.

NMR Sample Preparation and Data Acquisition

Preparation of high-quality NMR samples is critical for obtaining optimal results with this compound labeled proteins:

- Sample Conditions - Concentrate the purified protein to approximately 0.3-1.0 mM in a final volume of 300-500 μL using an appropriate concentrator. Use NMR buffer that matches the protein's stability requirements (typically 20-50 mM phosphate or Tris buffer, pH 6.5-7.5, with 50-150 mM NaCl). Add 5-10% D2O for field-frequency lock and include 0.02% sodium azide to prevent microbial growth. For experiments requiring higher dielectric relaxation, consider using fully deuterated buffer.

- Reference Compound - Include a chemical shift reference such as 0.1 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for direct referencing of both 1H and 13C dimensions.

- NMR Data Acquisition - For initial screening, acquire a 2D 1H-13C HSQC spectrum with the 13C carrier frequency set to the methyl region (approximately 20 ppm) and the 1H carrier set to the methyl proton region (approximately 1.0 ppm). Use the SIM-HMCM(CGCBCA)CO experiment for correlating methyl groups with backbone carbonyl carbons with the following typical parameters: scan number = 16-32, t1 (13CO) points = 40-60, t2 (13C methyl) points = 80-100, and relaxation delay = 1.0-1.5 seconds. Maintain sample temperature at 25°C unless specific experimental requirements dictate otherwise [2] [5].

Figure 2: Biosynthetic Pathway for this compound - This diagram shows the metabolic pathway for incorporating 13C labeling into valine residues during protein expression in E. coli.

Research Applications and Case Studies

Applications in Structural Biology of Large Proteins

The application of this compound labeling has proven particularly valuable for structural studies of large proteins and complexes that challenge traditional NMR approaches. A notable example comes from studies of the 70-kDa homo-dimeric C-terminal domain of E. coli Enzyme I (EIC), where specific valine labeling enabled complete assignment of ILV methyl resonances and provided insights into protein dynamics. Through combined analysis of methyl-detected 'out-and-back' HMCM[CG]CBCA and SIM-HMCM(CGCBCA)CO datasets, researchers could unambiguously assign over 90% of ILV methyl groups despite the system's large size. These assignments formed the foundation for investigating substrate-induced conformational changes and allosteric regulation mechanisms in this central bacterial metabolic enzyme [2].

In solid-state NMR applications, specific 13C labeling of valine methyl groups has enabled the collection of unambiguous long-range distance restraints in challenging non-crystalline systems. Studies of the type-three secretion system (T3SS) needle of Shigella flexneri demonstrated that specific valine labeling reduced spectral crowding in the methyl region and facilitated the detection of through-space correlations between methyl groups in close spatial proximity. This approach yielded 10 frequency-unambiguous and 23 structurally unambiguous distance restraints that were critical for constructing accurate structural models of this important bacterial virulence factor. The selectivity of the labeling pattern minimized dipolar truncation effects that often plague uniformly labeled samples in solid-state NMR, enabling more accurate distance measurements [3].

Applications in Pharmaceutical Sciences

Beyond traditional structural biology, this compound and related labeling strategies have found important applications in pharmaceutical sciences, particularly in drug delivery system development. Recent innovative research has demonstrated the utility of valine-based targeting for enhancing ocular drug delivery. Scientists designed L-valine-modified nanomicelles that exploit the PepT1 transporter system expressed on corneal epithelial cells. These nanomicelles significantly improved drug penetration through the corneal barrier, with in vivo studies showing enhanced delivery to deeper corneal layers while extending ocular surface retention time. This application demonstrates how fundamental understanding of amino acid transport mechanisms, facilitated by NMR structural studies, can guide rational design of advanced drug delivery systems [6].

The valine-modified nanomicelles exhibited several advantageous properties for ocular drug delivery, including small particle size (appropriate for corneal penetration), high encapsulation efficiency for hydrophobic drugs, and absence of ocular irritation. Mechanism studies revealed that these nanomicelles increased cellular uptake through energy-dependent endocytosis mediated by clathrin and caveolin, in addition to carrier-mediated transport via PepT1. Furthermore, the valine modification suppressed expression of tight junction proteins (claudin-1 and ZO-1), potentially enhancing paracellular transport. This multifaceted mechanism, elucidated through careful experimental analysis, highlights the potential of valine-based targeting strategies for overcoming biological barriers in drug delivery [6].

Conclusion and Future Perspectives

The strategic application of this compound in biomolecular NMR spectroscopy has dramatically expanded the size and complexity limits of proteins amenable to detailed structural and dynamic characterization. Through continued refinement of labeling protocols, development of specialized NMR experiments, and creative adaptation to challenging biological systems, this methodology has evolved from a specialized technique to a mainstream approach in structural biology. The ongoing optimization of precursor usage and expression conditions has made these experiments increasingly accessible and cost-effective, enabling broader adoption across the research community.

Future developments in this field will likely focus on further increasing sensitivity and resolution through advances in both isotopic labeling strategies and NMR methodology. The integration of this compound labeling with emerging technologies such as dynamic nuclear polarization (DNP) and long-range paramagnetic constraints holds particular promise for pushing the size limitations of NMR even further. Additionally, the application of these methods to increasingly complex systems, including membrane proteins in lipid environments and multi-component macromolecular complexes, will continue to provide unique insights into biological mechanisms that are difficult to obtain by other structural biology techniques. As these methodologies mature, their impact will expand beyond basic structural biology to facilitate drug discovery and the rational design of therapeutic interventions.

References

- 1. A simple and cost-effective protocol for high-yield ... [pmc.ncbi.nlm.nih.gov]

- 2. A NMR Experiment for Simultaneous Correlations of Valine ... [pmc.ncbi.nlm.nih.gov]

- 3. Specific 13 C labeling of leucine, valine and isoleucine ... [sciencedirect.com]

- 4. bmse000860 L-Valine at BMRB [bmrb.io]

- 5. HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) ... [hmdb.ca]

- 6. Design of an L-Valine-Modified Nanomicelle-Based Drug ... [pmc.ncbi.nlm.nih.gov]

L-Valine-1-13C for Metabolic Flux Analysis: Application Notes & Protocols

1. Introduction to 13C Metabolic Flux Analysis 13C Metabolic Flux Analysis (13C-MFA) is a powerful technique for quantifying intracellular metabolic reaction rates (fluxes) in living organisms under metabolic quasi-steady state conditions [1]. It is considered the "gold standard" for flux quantification and has been applied to a wide variety of organisms, including microbes, plants, and mammalian cell lines [1]. The core principle involves using 13C-labeled substrates to trace metabolic pathways, where the rearrangement of carbon atoms creates specific labeling patterns in metabolites. These patterns are measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) and used to infer metabolic fluxes through computational modeling [2] [1].

2. Role of L-Valine in Central Metabolism and Its Use as a Tracer L-Valine is an essential branched-chain amino acid with significant industrial applications in pharmaceuticals, animal feed, and cosmetics [3]. Its biosynthesis begins with the condensation of two pyruvate molecules and requires 2 mol of NADPH per mol of L-valine produced [4]. The precursor-product relationship between pyruvate and L-valine makes L-Valine-1-13C a valuable tracer for studying central carbon metabolism. When labeled in the 1-position, it provides specific information on:

- Pyruvate metabolism: this compound directly incorporates labeled carbon from pyruvate.

- Pentose Phosphate Pathway (PPP) activity: The demand for NADPH in L-valine synthesis can force carbon flux through the PPP [4].

- Transhydrogenase activity: The reversible conversion of NADH to NADPH affects L-valine production and can be studied using this tracer [4].

3. Experimental Design and Workflow The following diagram illustrates the core workflow for a 13C-MFA experiment using this compound:

4. Detailed Protocol for MFA Using this compound Table 1: Key Steps in 13C-MFA Protocol Using this compound

| Step | Procedure | Critical Parameters |

|---|---|---|

| 1. Strain Selection & Preparation | Use appropriate microbial strains (e.g., Corynebacterium glutamicum, E. coli) or cell lines engineered for L-valine production or study [4] [3]. | Select strains with appropriate genetic modifications (e.g., PDHC-deficient, PPP enhanced) [4]. |

| 2. Culture Conditions | Cultivate cells in defined minimal medium with labeled this compound as nitrogen source or specific carbon precursor. | Maintain metabolic quasi-steady state; control dissolved O₂ >30%, pH 7.2, temperature 30°C (for microbes) [4]. |

| 3. Tracer Introduction | Introduce this compound during mid-exponential growth phase or after achieving metabolic steady state. | Use 100% labeled tracer or mixtures; typical concentration ranges from 0.1 to 1.0 g/L depending on system [2]. |

| 4. Sampling & Quenching | Collect cell samples rapidly at multiple time points (e.g., 0, 30, 60, 120 sec) for INST-MFA. | Quench metabolism immediately (liquid N₂, cold methanol) [5]. |

| 5. Metabolite Extraction | Extract intracellular metabolites using cold methanol/water or chloroform/methanol methods. | Keep samples cold to prevent degradation; use internal standards for quantification [2]. |

| 6. Analytical Measurement | Analyze labeling patterns in proteinogenic amino acids, organic acids, or free metabolites via GC-MS or LC-MS. | Measure mass isotopomer distributions (MIDs); use appropriate ionization techniques [5] [1]. |

Table 2: Computational Flux Analysis Parameters

| Component | Description | Tools/Software |

|---|---|---|

| Metabolic Network Model | Stoichiometric representation of relevant pathways (glycolysis, PPP, TCA, L-valine synthesis). | Include atom transitions for this compound [1]. |

| Flux Estimation | Nonlinear parameter fitting to minimize difference between measured and simulated labeling data. | Metran, INCA, 13CFLUX2 [2] [1]. |

| Statistical Evaluation | Assess flux confidence intervals using Monte Carlo or sensitivity analysis. | Evaluate goodness-of-fit with χ²-test [2]. |

| Model Exchange | Standardized format for sharing and reproducing 13C-MFA models. | FluxML [1]. |

5. Metabolic Pathways Relevant to this compound Tracing The diagram below shows the key metabolic pathways involved in L-valine biosynthesis and how this compound integrates into central metabolism:

6. Data Analysis and Interpretation

- Mass Isotopomer Distribution (MID) Analysis: this compound will generate specific mass isotopomer patterns that reflect its metabolic history. The M+1 isotopomer is particularly informative for tracking the fate of the 1-carbon position.

- Flux Calculation: Use computational software to fit flux values that best explain the observed MID data. The flux through the L-valine biosynthesis pathway can be directly quantified.

- Cofactor Balancing: The NADPH demand for L-valine synthesis (2 mol NADPH per mol valine) makes it sensitive to transhydrogenase activity and PPP flux [4].

7. Applications in Metabolic Engineering and Drug Development Table 3: Applications of this compound MFA

| Field | Application | Benefit |

|---|---|---|

| Metabolic Engineering | Optimizing L-valine production in industrial strains (e.g., C. glutamicum, E. coli). | Identifies flux bottlenecks; guides overexpression of ilvBNCE genes [4] [3]. |

| Pharmaceutical Research | Studying metabolic adaptations in pathogens or cancer cells. | Reveals altered NADPH metabolism; identifies drug targets [2]. |

| Co-factor Metabolism | Quantifying transhydrogenase activity and NADPH regeneration pathways. | Evaluates engineering strategies (e.g., PntAB expression) [4]. |

8. Troubleshooting and Best Practices

- Isotopic Steady-State: Ensure proper duration of tracer experiment for complete labeling of target metabolites.

- Sample Handling: Prevent degradation of L-valine and related metabolites during extraction and analysis.

- Model Validation: Use statistical tests to validate flux results and identify potential network gaps.

- Data Quality: Ensure high-resolution separation and detection to accurately quantify mass isotopomer distributions.

References

- 1. The Design of FluxML: A Universal Modeling Language for ... [frontiersin.org]

- 2. A guide to 13C metabolic flux analysis for the cancer biologist [nature.com]

- 3. Engineering of microbial cells for L - valine production: challenges and... [microbialcellfactories.biomedcentral.com]

- 4. Comparative 13 of Pyruvate... C Metabolic Flux Analysis [pmc.ncbi.nlm.nih.gov]

- 5. 13C metabolic flux analysis - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

Valine-1-13C Application Notes and Protocols for Proteomics and Metabolic Studies

Introduction to Valine-1-13C Applications in Proteomics

Stable isotope labeling with valine-1-13C represents a powerful tool for investigating protein dynamics and metabolic fluxes in biological systems. The carbon-13 labeled valine, specifically labeled at the first carbon position, serves as an essential tracer for quantifying protein fractional synthetic rates, analyzing metabolic pathways, and studying protein turnover in various experimental models. This application note provides comprehensive protocols and methodological insights for researchers utilizing valine-1-13C in proteomics and metabolic studies, with particular emphasis on practical implementation considerations for drug development professionals and research scientists.

The unique properties of valine-1-13C make it particularly valuable for investigating in vivo protein metabolism and cellular metabolic fluxes. As an essential branched-chain amino acid, valine cannot be synthesized de novo by mammals and must be obtained from dietary sources or cell culture media, which simplifies the interpretation of labeling experiments. The strategic position of the 13C label at the first carbon allows researchers to track the incorporation of this amino acid into newly synthesized proteins and monitor its metabolic fate through various biochemical pathways. These applications span multiple analytical platforms, including gas chromatography-combustion-isotope ratio mass spectrometry (GC/C/IRMS), conventional mass spectrometry, and NMR spectroscopy, each offering specific advantages for different experimental contexts and enrichment levels [1] [2] [3].

Table 1: Key Applications of Valine-1-13C in Proteomics and Metabolic Studies

| Application Area | Specific Use | Recommended Technique | Key Benefits |

|---|---|---|---|

| Protein Turnover Studies | Measurement of protein fractional synthetic rates in vivo | GC/C/IRMS | High sensitivity for low enrichment (0.0002 mole ratio) |

| Sparse Labeling for NMR | Selective labeling for glycoprotein structural studies | LC-MS/MS with pattern fitting | Enables NMR studies of hard-to-express proteins |

| Metabolic Flux Analysis | Quantification of in vivo carbon fluxes in industrial organisms | GC-C-IRMS | Cost-effective for large-scale cultivation |

| Clinical Diagnostics | Assessment of metabolic function in disorders | Breath testing (13CO2) | Non-invasive metabolic capacity assessment |

Protein Fractional Synthetic Rate Determination Using GC/C/IRMS

Principle and Scope

This protocol describes a robust method for measuring protein fractional synthetic rates (FSR) in vivo using L-[1-13C]valine and online gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS). The method enables precise quantification of low isotopic enrichment levels in valine isolated from biological samples, making it particularly suitable for studying protein synthesis dynamics in animal models and clinical research. The technique employs N-methoxycarbonylmethyl ester (MCM) derivatization of valine, which facilitates rapid sample processing and effective chromatographic separation of valine from other branched-chain amino acids (leucine and isoleucine) [1].

The method demonstrates exceptional sensitivity with a quantitation limit at an L-[1-13C]valine tracer mole ratio of 0.0002, allowing researchers to detect minimal incorporation of labeled valine into proteins. Validation studies in growing piglets infused with L-[1-13C]valine (2 mg kg-1 h-1 for 6 h) showed a mean tracer mole ratio in plasma of 0.0740 ± 0.0056 at isotopic steady state (measured by GC/MS) and a mean tracer mole ratio of valine in muscle protein fraction at 6 hours of 0.000236 ± 0.000038 (measured by GC/C/IRMS). These measurements yielded a mean protein fractional synthetic rate in piglet skeletal muscle of 0.052 ± 0.007% h-1, consistent with literature values obtained using alternative techniques [1].

Experimental Protocol

Sample Preparation and Derivatization:

- Protein Hydrolysis: Isolate target proteins from tissue samples (e.g., skeletal muscle). Hydrolyze proteins using 6M HCl at 110°C for 12-24 hours under anaerobic conditions to prevent amino acid degradation.

- Amino Acid Extraction: Purify valine from the protein hydrolysate using cation-exchange chromatography. Elute valine fraction with 2M ammonium hydroxide and evaporate to dryness under nitrogen stream.

- MCM Derivatization: React purified valine with methyl chloroformate in methanol/pyridine solution (2:1 v/v) at room temperature for 30 minutes to form N-methoxycarbonylmethyl ester derivatives. Extract derivatives with ethyl acetate and evaporate to dryness under gentle nitrogen flow [1].

GC/C/IRMS Analysis:

- Chromatographic Separation: Reconstitute derivatives in ethyl acetate and inject into GC system equipped with a non-polar capillary column (e.g., DB-5MS, 30m × 0.25mm i.d., 0.25μm film thickness). Use helium as carrier gas at constant flow rate of 1.0 mL/min. Employ temperature programming: initial 80°C (hold 2 min), ramp to 280°C at 10°C/min, final hold 5 min.

- Combustion and IRMS Detection: Effluent from GC column passes through combustion interface maintained at 940°C where organic compounds are quantitatively converted to CO2. Measure 13C/12C isotope ratio in resulting CO2 using isotope ratio mass spectrometer. Calibration: Establish linear relationship between increment of 13C/12C isotope ratio in CO2 and tracer mole ratio of L-[1-13C]valine to unlabeled valine using standard mixtures with known enrichment [1].

Calculations:

FSR Determination: Calculate protein fractional synthetic rate using the formula:

FSR (% h-1) = (ΔE_protein / E_precursor × t) × 100

Where ΔE_protein is the change in valine enrichment in protein between time points, E_precursor is the mean enrichment of valine in precursor pool (plasma) during the incorporation period, and t is the time interval in hours [1].

Table 2: Key Parameters for GC/C/IRMS Analysis of L-[1-13C]Valine

| Parameter | Specification | Notes |

|---|---|---|

| Quantitation Limit | 0.0002 mole ratio | Corresponds to ~0.02 APE |

| Derivatization | N-methoxycarbonylmethyl ester | Rapid processing (<1 hour) |

| Linear Range | 0.0002-0.07 mole ratio | R² > 0.99 |

| Precision | 0.000038 mole ratio (SEM) | For muscle protein enrichment |

| Chromatographic Resolution | Baseline separation from Leu/Ile | Critical for accurate measurement |

Sparse Labeling with Valine-1-13C for NMR Studies

Background and Rationale

Sparse isotopic labeling with valine-1-13C provides a practical alternative to uniform labeling for proteins that must be expressed in mammalian systems, particularly glycoproteins that require proper glycosylation for correct folding and function. Unlike prokaryotic expression systems, mammalian cells possess the necessary cellular machinery for post-translational modifications, but uniform labeling in these systems is considerably more costly and challenging. The sparse labeling approach involves growing cells in enriched medium with mostly unlabeled amino acids except for selected amino acids like valine that have 13C atoms at specific positions [2].

A significant challenge in sparse labeling experiments is metabolic scrambling, where the host organism metabolizes components in the growth medium, potentially redistributing the isotope labels to non-target amino acids. For instance, [15N]-serine can be metabolized to [15N]-glycine, and unlabeled amino acids may be synthesized from other unlabeled medium components. This phenomenon reduces signal intensity in NMR experiments and increases spectral complexity. The protocol described below addresses this challenge through careful analytical control and computational correction methods [2].

Experimental Methodology

Cell Culture and Protein Expression:

- Labeling Strategy Design: Prepare culture media with selected isotope-labeled amino acids. For valine labeling, use [1-13C]valine (99% 13C) supplemented in otherwise unlabeled amino acid mixture. For dual labeling, combine with 15N-labeled amino acids as needed.

- HEK293 Cell Culture: Grow HEK293 cells in custom formulated media containing [1-13C]valine. Maintain cells in exponential growth phase for consistent protein expression. Express target glycoprotein as fusion with GFP separated by TEV protease cleavage site to facilitate purification and monitoring [2].

Sample Processing and Analysis:

- Protein Purification: Harvest cells and lyse using appropriate buffers. Purify target glycoprotein using affinity chromatography based on fusion tag. Cleave with TEV protease to separate target protein from GFP. Perform additional purification steps as needed (e.g., size exclusion chromatography).

- Tryptic Digestion: Denature purified protein in 8M urea, reduce disulfide bonds with dithiothreitol (5mM, 30min, 37°C), and alkylate with iodoacetamide (15mM, 30min, room temperature in dark). Digest with trypsin (1:50 enzyme-to-substrate ratio) overnight at 37°C in ammonium bicarbonate buffer (pH 8.0) [2].

- Mass Spectrometric Analysis: Analyze tryptic peptides using high-resolution mass spectrometry (e.g., MALDI-FTICR or LC-MS/MS). For accurate quantification of isotope incorporation, use Fourier transform ion cyclotron resonance (FTICR) mass spectrometry to achieve sufficient resolution for isotopic fine structure analysis [2].

Data Analysis and Metabolic Scrambling Assessment:

- Isotope Pattern Simulation: Use modified algorithms (e.g., MATLAB's isotopicdist) to simulate isotope patterns for selectively labeled peptides. Generate linear combinations of simulated isotope patterns for light and heavy peptides.

- Incorporation Quantification: Fit simulated patterns to experimental data using linear regression to determine percent incorporation of 13C labels. Identify metabolic scrambling by detecting unexpected isotope distributions in non-target amino acids [2].

Metabolic Flux Analysis at Low Enrichment Levels

Overview and Applications

13C metabolic flux analysis (13C-MFA) using valine-1-13C and GC-C-IRMS provides a powerful approach for quantifying in vivo carbon fluxes in industrial microorganisms, particularly in scenarios with extremely low isotopic enrichment. Traditional 13C-MFA requires high degrees of 13C-labeled substrate (generally 100% tracer), limiting applications to small-scale fermentation due to cost constraints. However, many industrially relevant processes occur in large-scale bioreactors where conditions differ significantly from laboratory scales. The GC-C-IRMS approach enables flux quantification with as little as 0.5% [1-13C]glucose mixed with naturally labeled glucose, making large-scale 13C-MFA economically feasible [3].

This method leverages the exceptional sensitivity of GC-C-IRMS for detecting low 13C enrichments in proteinogenic amino acids (measurement range of -0.1 to +2.0 atom percent excess with precision of 0.0002 APE). The approach analyzes 13C fractional enrichments in protein-derived amino acids, which reflect the labeling patterns of various central carbon metabolites. In validation studies using Corynebacterium glutamicum, this method demonstrated remarkable consistency with conventional GC-MS-based approaches using 99% [1-13C]glucose, confirming its reliability for industrial applications [3].

Detailed Protocol

Labeling Experiments and Sample Preparation:

- Tracer Design: Use [1-13C]glucose as tracer substrate at various fractions (0.5%, 1%, 2%, 10% mixed with naturally labeled glucose). For valine-specific tracing, incorporate [1-13C]valine into labeling scheme as needed.

- Cultivation: Grow C. glutamicum ATCC 13032 or target industrial organism in defined media with tracer substrates. Conduct cultivations in appropriate bioreactors with controlled environmental conditions (pH, temperature, dissolved oxygen). Harvest cells during mid-exponential growth phase by rapid centrifugation [3].

- Protein Hydrolysis and Amino Acid Extraction: Wash cell pellets with saline solution and hydrolyze with 6M HCl at 110°C for 24 hours. Purify individual amino acids using cation-exchange chromatography or preparative HPLC.

GC-C-IRMS Analysis:

- Derivatization: Convert amino acids to appropriate derivatives (e.g., N-acetyl methyl ester derivatives) for GC analysis. Validate derivatization procedure to ensure minimal isotope effects.

- Isotopic Measurement: Analyze derivatives using GC-C-IRMS system. Employ high-resolution GC column for separation of amino acids. Use combustion interface at 940°C to convert eluting compounds to CO2. Measure 13C/12C ratios with high precision [3].

- Data Correction: Apply correction algorithms to account for kinetic isotope effects during derivatization and combustion processes. Use standard compounds with known isotopic composition for calibration.

Flux Calculation:

- Metabolic Network Modeling: Construct stoichiometric model of central metabolism for target organism. Incorporate isotopomer balances for key metabolites.

- Flux Estimation: Implement computational fitting procedure to estimate metabolic fluxes that best match measured 13C labeling patterns in proteinogenic amino acids. Use statistical methods to evaluate flux resolution and confidence intervals [3].

Experimental Workflows and Visualization

GC/C/IRMS Workflow for Protein Turnover Studies

Diagram 1: GC/C/IRMS workflow for measuring protein fractional synthetic rates using L-[1-13C]valine in vivo. The process begins with continuous infusion of the isotopic tracer in animal models, followed by sample collection, protein processing, and precise isotopic measurement by GC/C/IRMS. Critical parameters include the 6-hour infusion period and combustion interface temperature of 940°C for quantitative conversion to CO2 [1].

Sparse Labeling Workflow for Glycoprotein Studies

Diagram 2: Sparse labeling workflow for glycoprotein structural studies using [1-13C]valine. The process involves expressing glycoproteins as GFP fusions in HEK293 cells grown in media containing selectively labeled valine, followed by purification, MS analysis, and assessment of metabolic scrambling. This approach enables NMR studies of properly glycosylated proteins that cannot be expressed in prokaryotic systems [2].

Data Analysis and Interpretation Considerations

Key Technical Considerations

Several critical factors must be addressed to ensure accurate interpretation of valine-1-13C experimental data:

Metabolic Scrambling Assessment: In sparse labeling experiments, comprehensive analysis of isotope redistribution to non-target amino acids is essential. As demonstrated in HEK293 cell studies, metabolic scrambling can significantly impact labeling patterns, with 15N-labeling efficiency ranging from 30% to 52% depending on the specific amino acid labeling strategy employed. Researchers should implement rigorous MS-based quality control measures to quantify and account for this phenomenon [2].

Correction for Kinetic Isotope Effects: During GC-C-IRMS analysis, derivatization procedures can introduce kinetic isotope effects that bias measured isotopic compositions. Implementation of appropriate correction algorithms is essential for accurate determination of 13C fractional enrichments. Recent methodological advances have established reliable correction approaches that significantly improve the accuracy of isotopic measurements in metabolic flux studies [3].

Low Enrichment Quantification: The exceptional sensitivity of GC-C-IRMS enables precise measurement of isotopic enrichment as low as 0.0002 atom percent excess, which is approximately 250 times more sensitive than conventional GC-MS methods. This capability is particularly valuable for large-scale fermentation studies where tracer costs would be prohibitive at higher enrichment levels [1] [3].

Applications in Drug Development and Clinical Research

Valine-1-13C methodologies have significant implications for pharmaceutical research and development:

Biomarker Development: The 1-13C-propionate breath test, which assesses propionate oxidative capacity through valine catabolism, has demonstrated clinical utility as a pharmacodynamic biomarker in methylmalonic acidemia (MMA). This non-invasive approach correlates with disease severity, cognitive test results, growth indices, and other clinical parameters, supporting its use as a surrogate endpoint in clinical trials of novel therapies for metabolic disorders [4].

Therapeutic Monitoring: Protein fractional synthetic rate measurements using valine-1-13C provide insights into protein metabolism alterations in various disease states and in response to therapeutic interventions. The method's sensitivity enables detection of subtle changes in tissue-specific protein synthesis, offering potential for monitoring treatment efficacy in conditions characterized by protein metabolic dysregulation [1].

Conclusion

Valine-1-13C represents a versatile tracer for proteomics and metabolic studies, with applications spanning from basic protein turnover measurements to sophisticated metabolic flux analyses in industrial biotechnology. The protocols outlined in this application note provide researchers with robust methodologies adapted to different experimental requirements, from highly sensitive GC/C/IRMS detection for in vivo protein synthesis studies to sparse labeling approaches for glycoprotein structural investigations. As stable isotope methodologies continue to evolve, valine-1-13C remains an essential tool for advancing our understanding of protein dynamics and cellular metabolism in both basic research and drug development contexts.

References

- 1. Determination of low isotopic enrichment of L-[1-13C]valine ... [pubmed.ncbi.nlm.nih.gov]

- 2. Measuring 15N and 13C Enrichment Levels in Sparsely ... [pmc.ncbi.nlm.nih.gov]

- 3. 13C metabolic flux analysis for larger scale cultivation ... [sciencedirect.com]

- 4. 1-13C-propionate breath testing as a surrogate endpoint to ... [pmc.ncbi.nlm.nih.gov]

L-Valine-1-13C in cancer metabolism research

Introduction to Valine Metabolism in Cancer

Valine, one of the three branched-chain amino acids (BCAAs), has emerged as a crucial nutrient in cancer metabolism. Recent research reveals that cancer cells reprogram valine catabolism to support their metabolic demands, including lipogenesis and maintenance of the mitochondrial succinate pool [1]. Unlike benign cells that primarily depend on leucine for lipid homeostasis, malignant prostate cancer cells exhibit a metabolic switch to valine dependency [1]. This reprogramming makes valine catabolism a potential therapeutic target, particularly in advanced cancers. Stable isotope tracing with L-Valine-1-13C provides powerful methodological advantages for investigating these metabolic alterations, enabling researchers to quantitatively track valine incorporation into various metabolic pathways and identify cancer-specific vulnerabilities.

Pathway Analysis: Valine Catabolism and Metabolic Rewiring

The diagram below illustrates the primary metabolic fate of this compound in cancer cells, highlighting the key pathways and outputs relevant to cancer metabolism.

Quantitative Analysis of Valine's Metabolic Role

Table 1: Quantitative Contributions of Valine to Cancer Metabolic Pathways

| Metabolic Parameter | Experimental Finding | Biological Significance | Experimental Model |

|---|---|---|---|

| Lipid Content Reduction | Significant reduction after valine deprivation [1] | Valine is a key lipogenic fuel in prostate cancer | LNCaP, C4-2B, PC3 cell lines |

| Fatty Acid Uptake Compensation | Increased C16:0-BODIPY uptake with valine deprivation [1] | Malignant cells switch to valine dependency for lipid homeostasis | LNCaP vs. BPH-1 cell lines |

| Enzyme Inhibition Effect | HIBCH knockdown reduces proliferation and succinate [1] | Valine catabolism supports succinate-linked respiration | Prostate cancer models |

| Therapeutic Potential | HIBCH inhibition selectively impairs malignant cell respiration [1] | Targets metabolic vulnerability in advanced cancer | Castration-resistant models |

| Pathway Activation | MitoS signature correlates with disease progression [1] | Clinical relevance in human prostate adenocarcinoma | TCGA-PRAD patient data |

Data Interpretation and Technical Considerations

Table 2: Analytical Parameters for 13C-Valine Tracing Experiments

| Analytical Aspect | Recommended Method | Key Considerations |

|---|---|---|

| Tracer Concentration | Physiological levels (50-200 μM) [1] | Avoid metabolic stress from extreme deprivation |

| Incubation Time | Multiple time points (1, 4, 8, 24h) | Capture both early and steady-state labeling |

| Polar Metabolite Analysis | HILIC-LC-MS with positive/negative switching [2] [3] | Covers amino acids, TCA intermediates, nucleotides |

| Lipid Analysis | Reversed-phase C18 chromatography [2] | Enables detection of valine-derived fatty acids |

| Data Normalization | Cell number, protein content, or internal standards [4] | Ensures quantitative comparisons |

| Isotopologue Analysis | Mass isotopomer distribution (MID) calculation [4] | Quantifies pathway activity |

| Pathway Flux Analysis | 13C-MFA using software (INCA, Metran) [4] | Provides quantitative flux measurements |

Potential Technical Challenges and Solutions

- Isotope Scrambling: The 1-13C label in valine can be lost in certain pathways; use complementary tracers for complete pathway mapping.

- Intracellular Compartmentation: Mitochondrial and cytosolic pools may exhibit different labeling patterns; consider subcellular fractionation.

- Sensitivity Limitations: Use high-resolution mass spectrometry to resolve low-abundance isotopologues.

- Data Complexity: Employ specialized 13C-MFA software (e.g., INCA, Metran) for flux interpretation [4].

Therapeutic Implications and Future Directions

Targeting valine catabolism represents a promising therapeutic strategy, particularly in castration-resistant prostate cancer where HIBCH inhibition has shown selective anti-proliferative effects by reducing intracellular succinate and impairing cellular respiration [1]. Future research directions should focus on:

- Developing specific small-molecule inhibitors of HIBCH and other valine catabolic enzymes

- Exploring combination therapies targeting both valine metabolism and standard treatments

- Validating valine catabolism biomarkers for patient stratification

- Investigating valine metabolism in other cancer types beyond prostate cancer

The application of this compound tracing provides a powerful tool to identify and validate these therapeutic approaches, offering insights into metabolic vulnerabilities that can be exploited for cancer treatment.

References

- 1. Targeting valine catabolism to inhibit metabolic ... [pmc.ncbi.nlm.nih.gov]

- 2. Stable 13C-glutamine Tracing Resolved Metabolomics for ... [bio-protocol.org]

- 3. Stable 13C-glutamine Tracing Resolved Metabolomics for ... [pmc.ncbi.nlm.nih.gov]

- 4. A guide to 13C metabolic flux analysis for the cancer biologist [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Tracer Studies with 13C Labeled Valine

References

- 1. The daily valine requirement of healthy adult Indians ... [sciencedirect.com]

- 2. Showing metabocard for L-Valine (HMDB0000883) [hmdb.ca]

- 3. A roadmap for interpreting 13C metabolite labeling patterns ... [pmc.ncbi.nlm.nih.gov]

- 4. Specific 13C labeling of leucine, valine and isoleucine ... [pubmed.ncbi.nlm.nih.gov]

- 5. Global 13C tracing and metabolic flux analysis of intact ... [nature.com]

- 6. In vivo itaconate tracing reveals degradation pathway and ... [pmc.ncbi.nlm.nih.gov]

L-Valine-1-13C in Metabolomics: Biochemical Background and Significance

References

- 1. Showing metabocard for L-Valine (HMDB0000883) [hmdb.ca]

- 2. Profiling the metabolism of human cells by deep 13C labeling [pmc.ncbi.nlm.nih.gov]

- 3. Global 13C tracing and metabolic flux analysis of intact human ... [pmc.ncbi.nlm.nih.gov]

- 4. Metabolomics in Endocrinology: The Way Forward - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-Throughput Indirect Quantitation of 13C Enriched ... [pmc.ncbi.nlm.nih.gov]

- 6. Stable 13C-glutamine Tracing Resolved Metabolomics for ... [bio-protocol.org]

- 7. How Should Visualization Plots Be Interpreted in ... [mtoz-biolabs.com]

Comprehensive Application Notes on Isotopic Labeling Techniques for Amino Acid Tracking

Introduction to Isotopic Labeling of Amino Acids

Isotopic labeling of amino acids is a cornerstone technique in modern biological research, enabling precise tracking of metabolic fluxes, protein dynamics, and molecular interactions. By replacing specific atoms in amino acids with their stable or radioactive isotopes, researchers can trace the incorporation and transformation of these molecules within complex biological systems without altering their chemical properties. These techniques have revolutionized fields including quantitative proteomics, metabolic engineering, and drug development by providing unparalleled insights into dynamic biological processes.

The fundamental principle underlying all isotopic labeling techniques is that isotopes share identical electronic configurations and reactivity but differ in physical properties such as mass or radioactivity, making them detectable by specialized instrumentation like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy [1]. This chemical equivalence but physical distinguishability allows researchers to use isotopically labeled amino acids as tracers to unravel complex biological pathways and mechanisms.

Comparison of Major Labeling Techniques

Table 1: Overview of Major Isotopic Labeling Techniques for Amino Acid Tracking

| Technique | Isotopes Used | Primary Applications | Key Advantages | Quantitative Capabilities |

|---|---|---|---|---|

| SILAC [2] | ¹³C, ¹⁵N, ²H | Quantitative proteomics, Post-translational modifications, Cell signaling studies | Accurate in vivo incorporation, Simple sample processing, High reproducibility | Relative protein quantification with high accuracy |

| Amino Acid Selective Labeling [3] | ¹³C, ¹⁵N | Membrane protein studies, Mechanistic enzymology, Pulsed EPR spectroscopy | Reduces spectral complexity in NMR, Cost-effective for large proteins, Targets specific residues | Site-specific structural and dynamic information |

| Biological Incorporation (SILAC) | ¹³C, ¹⁵N | Global protein expression analysis, Dynamics of protein production | Native cellular machinery ensures natural incorporation, Can be pulsed for temporal resolution | Measures de novo protein synthesis rates |

| Chemical Synthesis Labeling [4] [5] | ¹¹C, ¹³C, ¹⁴C | Pharmacokinetics, Medical imaging, Metabolic pathway tracing | Atom-specific labeling, Enables PET imaging (¹¹C), High purity and specific activity | Absolute quantification with tracer kinetics |

| ¹⁸O Labeling [6] | ¹⁸O | Amino acid metabolic dynamics, Fluxomics in cell lines | Rapid and robust GC-MS method, Affordable enriched water, Simple application | Calculates turnover rates of amino acids |

Table 2: Isotope Selection Guide for Specific Research Applications

| Research Goal | Recommended Isotope | Detection Method | Key Considerations |

|---|---|---|---|

| Carbon Metabolic Flux | ¹³C | MS, NMR | Enables mapping of carbon fate through metabolic networks |

| Protein Synthesis & Degradation | ¹⁵N | MS | Ideal for protein turnover studies and quantitative proteomics |

| Oxygen Exchange Studies | ¹⁸O | MS | Tracks oxygen incorporation in enzymatic reactions |

| Protein Stability & Conformation | ²H (Deuterium) | NMR, HDX-MS | Reveals protein folding states and molecular interactions |

| Short-lived Metabolic Tracing | ¹¹C | PET Imaging | Enables real-time in vivo tracking (short half-life: 20.4 min) |

| Long-term Metabolic Studies | ¹⁴C | Scintillation Counting | Sensitive detection despite low radioactivity |

Detailed Experimental Protocols

SILAC for Quantitative Proteomics

Application Note: SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) is the gold standard method for quantitative proteomics, enabling accurate comparison of protein expression between different cell states [2] [7]. This protocol describes the complete workflow from cell culture to mass spectrometry analysis.

Principle: Two cell populations are cultivated in parallel: one in "light" media containing natural amino acids and another in "heavy" media supplemented with amino acids labeled with stable heavy isotopes (e.g., ¹³C-labeled arginine). After several population doublings, all proteins in the heavy population incorporate the labeled amino acids. The protein populations are combined, processed, and analyzed together by mass spectrometry, where peptide pairs appear as distinct but closely spaced peaks due to their mass difference. The ratio of these peak intensities directly reflects the relative abundance of the corresponding proteins in the two original cell populations [2].

Figure 1: SILAC Experimental Workflow for Quantitative Proteomics

3.1.1 Step-by-Step Protocol

Materials Required:

- SILAC "light" medium: DMEM or RPMI lacking arginine and lysine, supplemented with natural L-arginine and L-lysine

- SILAC "heavy" medium: Same base medium supplemented with L-arginine-¹³C₆ and L-lysine-¹³C₆ (or other heavy isotopes)

- Dialyzed fetal bovine serum (to avoid unlabeled amino acids)

- Cell line of interest

- Standard cell culture equipment

- Mass spectrometer with LC-MS/MS capabilities

Procedure:

Media Preparation:

- Prepare two separate batches of culture media using identical base formulations deficient in the target amino acids (typically arginine and lysine).